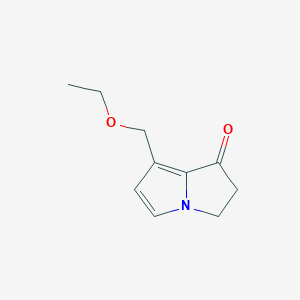
7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one is a heterocyclic organic compound featuring a pyrrolizine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxymethyl-substituted intermediates with suitable reagents to form the pyrrolizine ring. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as Lewis acids to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolizine ring, altering its chemical properties
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions include various substituted pyrrolizine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Applications De Recherche Scientifique
7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the substituents on the pyrrolizine ring .
Comparaison Avec Des Composés Similaires
2-Benzylpyrroles: These compounds share a similar pyrrole core structure and exhibit comparable chemical properties.
2-Benzoylpyrroles: These derivatives also feature a pyrrole ring and are used in similar applications.
Uniqueness: 7-(Ethoxymethyl)-2,3-dihydro-1H-pyrrolizin-1-one is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other pyrrolizine derivatives and makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
113963-36-3 |
|---|---|
Formule moléculaire |
C10H13NO2 |
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
7-(ethoxymethyl)-2,3-dihydropyrrolizin-1-one |
InChI |
InChI=1S/C10H13NO2/c1-2-13-7-8-3-5-11-6-4-9(12)10(8)11/h3,5H,2,4,6-7H2,1H3 |
Clé InChI |
NTULMWBHQQDSNT-UHFFFAOYSA-N |
SMILES canonique |
CCOCC1=C2C(=O)CCN2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




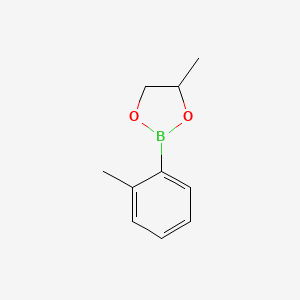
![2-[2-(Dibromomethyl)phenoxy]ethan-1-ol](/img/structure/B14289996.png)
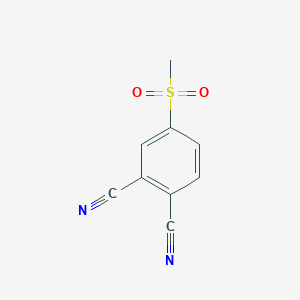
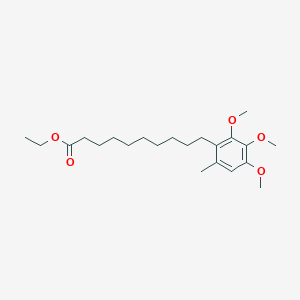
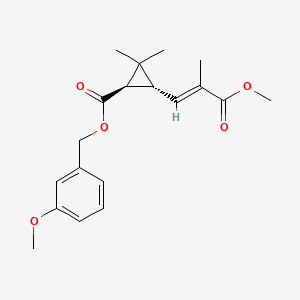
![3,5-Dibromo-4-[(4-hydroxyphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14290022.png)
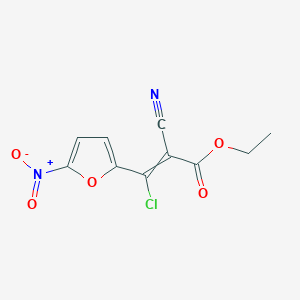
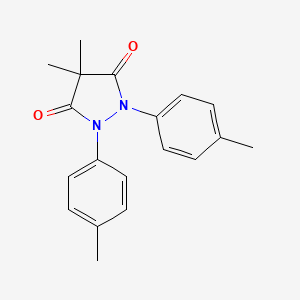
![{[3-Iodo-1-(4-methylphenyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14290041.png)

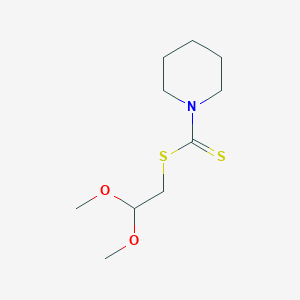
![(8Br,13ar)-2,3,6,7-tetramethoxy-8b,9,12,13-tetrahydrodibenzo[f,h]pyrrolo[1,2-b]isoquinolin-13a(11h)-ol](/img/structure/B14290062.png)
